Cas no 83514-22-1 (2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride)

2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride structure
83514-22-1 structure
Nome del prodotto:2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride
Numero CAS:83514-22-1
MF:C19H23NO.C8H10N4O2.C9H8O4.C10H13NO2.HCl
MW:871.416700000001
CID:725356
PubChem ID:6441964

2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Midol
    • 1,3,7-trimethylpurine-2,6-dione
    • 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol
    • 2-acetyloxybenzoic acid
    • hydrochloride
    • N-(4-ethoxyphenyl)acetamide
    • 2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride
    • Benzoic acid, 2-(acetyloxy)-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione, N-(4-ethoxyphenyl)acetamide and alpha-(1-(methyl(3-phenyl-2-propenyl)amino)ethyl)benzenemethanol hydrochloride
    • 83514-22-1
    • 2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride
    • Inchi: InChI=1S/C19H23NO.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h3-14,16,19,21H,15H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H/b12-9+;;;;
    • Chiave InChI: GXVYKGFDXIZMAF-CAKSNXNRSA-N
    • Sorrisi: CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Proprietà calcolate

  • Massa esatta: 870.371905
  • Massa monoisotopica: 870.371905
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 62
  • Conta legami ruotabili: 12
  • Complessità: 970
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 184

Proprietà sperimentali

  • Punto di ebollizione: 431.5°C at 760 mmHg
  • Punto di infiammabilità: 165.9°C

2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD